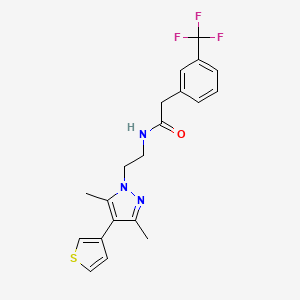
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N3OS and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and the biological mechanisms underlying its effects.
Chemical Structure and Properties
The compound features a unique molecular architecture that includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in various biological activities.
- Thiophene Substituent : Enhances the compound's interaction with biological targets.
- Trifluoromethyl Group : Imparts hydrophobic characteristics, potentially affecting bioactivity and pharmacokinetics.
The molecular formula is C22H22N4O3S, with a molecular weight of 422.5 g/mol .
Anticancer Properties
Research indicates that compounds with pyrazole and thiophene moieties exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent cytotoxic effects .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Related Pyrazole Derivative | A549 | 15.6 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound's structure allows it to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
This compound has shown promise in antimicrobial assays. Pyrazoles are recognized for their ability to combat bacterial infections, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : Interacting with specific receptors that mediate cellular responses to stimuli.
- Signal Transduction Pathways : Influencing pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives:
- Study 1 : Investigated the cytotoxic effects of a related pyrazole compound on various cancer cell lines, demonstrating significant apoptosis induction via caspase activation .
- Study 2 : Assessed the anti-inflammatory activity of substituted pyrazoles in animal models, showing reduced edema and inflammatory markers compared to control groups .
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-13-19(16-6-9-28-12-16)14(2)26(25-13)8-7-24-18(27)11-15-4-3-5-17(10-15)20(21,22)23/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZWKUALFYMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













